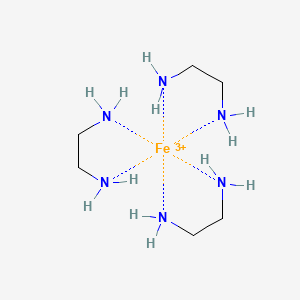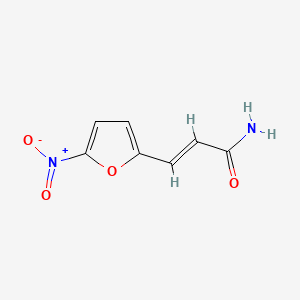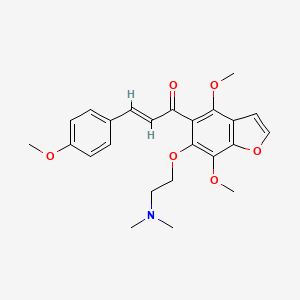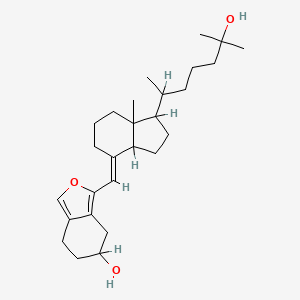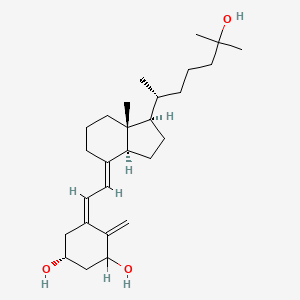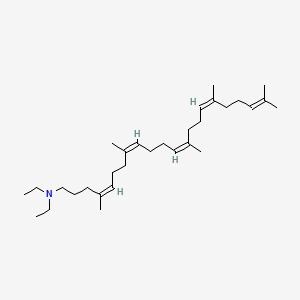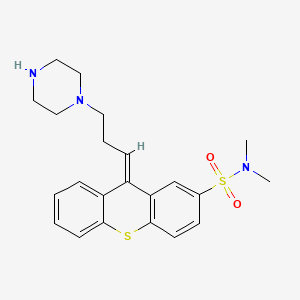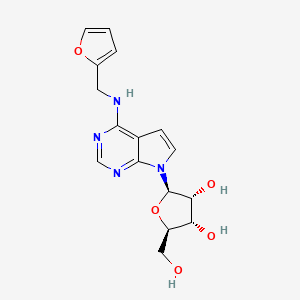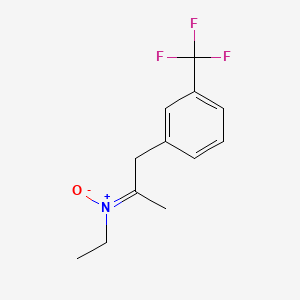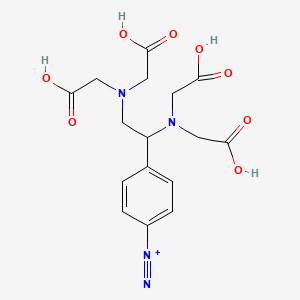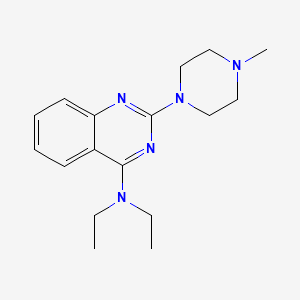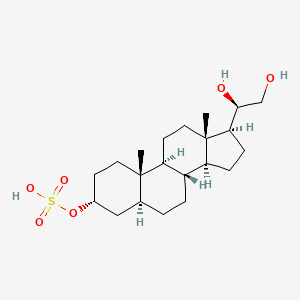
Enhydrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enhydrin is a sesquiterpene lactone compound predominantly found in the leaves of the yacon plant (Smallanthus sonchifolius). This compound has garnered significant attention due to its potential medicinal properties, particularly its hypoglycemic and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enhydrin can be isolated from yacon leaves using a combination of freeze crystallization and preparative high-performance liquid chromatography (HPLC). The process involves extracting the leaves with ethanol, followed by crystallization and chromatographic separation .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from yacon leaves. The leaves are harvested, dried, and subjected to ethanol extraction. The extract is then purified using HPLC to isolate this compound and other bioactive compounds .
Chemical Reactions Analysis
Types of Reactions: Enhydrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Scientific Research Applications
Mechanism of Action
Enhydrin is often compared with other sesquiterpene lactones such as uvedalin, which is also found in yacon leaves. While this compound primarily exhibits hypoglycemic and anti-inflammatory properties, uvedalin is known for its antibacterial activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus (MRSA) .
Comparison with Similar Compounds
Uvedalin: Antibacterial properties.
Helenalin: Anti-inflammatory and cytotoxic properties.
Parthenolide: Anti-cancer and anti-inflammatory properties.
Enhydrin’s unique combination of hypoglycemic, anti-inflammatory, and antioxidant activities distinguishes it from other sesquiterpene lactones, making it a valuable compound for various therapeutic applications.
Properties
CAS No. |
33880-85-2 |
|---|---|
Molecular Formula |
C23H28O10 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl (1S,2R,4R,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/t11-,14-,15+,16+,17+,18-,22-,23-/m1/s1 |
InChI Key |
VCBNPTWPJQLHQN-AVZXMLSNSA-N |
SMILES |
CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
Isomeric SMILES |
C[C@@H]1[C@](O1)(C)C(=O)O[C@H]2[C@@H]3[C@@H]([C@@H]4[C@](O4)(CCC=C([C@@H]2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
Canonical SMILES |
CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |
Synonyms |
enhydrin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


